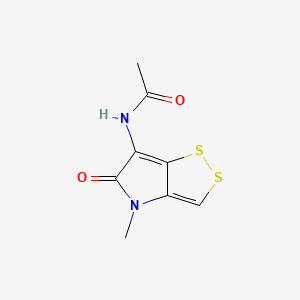
2-tert-Butyl-4-hydroxyanisole
Vue d'ensemble
Description
2-tert-Butyl-4-hydroxyanisole, also known as 2-BHA, is an aromatic ether that is 4-methoxyphenol in which one of the hydrogens ortho- to the methoxy group is replaced by a tert-butyl group . It is a member of phenols and an aromatic ether .
Synthesis Analysis
The synthesis of 2-tert-Butyl-4-hydroxyanisole involves the use of the hydroxyl-protecting reagent dimethyl-tert-butylchlorosilane. Exclusive silylation occurs at the less hindered hydroxyl group of 3. Dimethyl sulfate methylation of 4 gives 5 in excellent yield .Molecular Structure Analysis
The molecular formula of 2-tert-Butyl-4-hydroxyanisole is C11H16O2 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
2-tert-Butyl-4-hydroxyanisole is used as an antioxidant in feedingstuffs for all animal species and categories . It prevents or delays oxidation reactions and extends the storage life of products .Physical And Chemical Properties Analysis
The molecular weight of 2-tert-Butyl-4-hydroxyanisole is 180.24 g/mol . It is a waxy solid .Applications De Recherche Scientifique
Pharmaceutical Research and Testing
“2-tert-Butyl-4-hydroxyanisole” is used as a pharmaceutical secondary standard and certified reference material in pharmaceutical research, particularly for pharma release testing to ensure the strength, quality, purity, and identity of pharmaceutical products .
Food Additive and Antioxidative Activity
This compound exhibits antioxidative activity and is commonly used as a food additive . It acts as a phase II enzyme inducer, increasing levels of glutathione and glutathione-S-transferase, which are important for detoxifying harmful compounds .
Cancer Research
In cancer research, “2-tert-Butyl-4-hydroxyanisole” has been studied for its inhibitory effects on tumor promotion by evaluating its impact on the induction of ornithine decarboxylase activity in mouse epidermis .
Environmental Science
Research has been conducted on “3-tert-Butyl-4-hydroxyanisole” regarding its impact on hepatic lipid metabolism in mice fed with a high-fat diet, which is relevant to environmental science and toxicology studies .
Adipogenesis and Lipid Metabolism
The compound has been found to perturb adipogenesis in vitro and induce lipid accumulation in some strains of oleaginous microalgae. Its impact on adipocyte development and lipid metabolism in mammals is an area of ongoing research .
Cosmetic Antioxidant
It is also used as an antioxidant in cosmetics, protecting against oxidation of acids, hydroquinones, methionine, lecithin, and dilauryl thiodipropionate .
Mécanisme D'action
Target of Action
2-tert-Butyl-4-hydroxyanisole, also known as 3-tert-Butyl-4-methoxyphenol, primarily targets free radicals in the body . It also acts as a phase II enzyme inducer , increasing levels of glutathione and glutathione-S-transferase .
Mode of Action
The compound’s mode of action is primarily through its antioxidative activity . The conjugated aromatic ring of 2-tert-Butyl-4-hydroxyanisole is able to stabilize free radicals, sequestering them . By acting as free radical scavengers, further free radical reactions are prevented .
Biochemical Pathways
The compound’s antioxidative activity affects the oxidative stress pathway . By increasing levels of glutathione and glutathione-S-transferase, it enhances the body’s ability to neutralize harmful free radicals . This can lead to a decrease in oxidative stress and potential damage to cells and tissues.
Result of Action
The primary result of the compound’s action is the reduction of oxidative stress in the body . This can help protect cells and tissues from damage caused by free radicals. In addition, it has been found to exert a strong inhibitory effect on the expression of both Cox2 and Tnfa mRNA , indicating potential anti-inflammatory effects.
Action Environment
The efficacy and stability of 2-tert-Butyl-4-hydroxyanisole can be influenced by various environmental factors. For instance, it is commonly used as a food additive, where its antioxidative properties can help prevent the rancidification of food . .
Safety and Hazards
Propriétés
IUPAC Name |
3-tert-butyl-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOYOUMVYICGCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058963 | |
| Record name | Phenol, 3-(1,1-dimethylethyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl-4-hydroxyanisole | |
CAS RN |
88-32-4 | |
| Record name | 2-tert-Butyl-4-hydroxyanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butyl-4-hydroxyanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-(1,1-dimethylethyl)-4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 3-(1,1-dimethylethyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-butyl-4-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-TERT-BUTYL-4-HYDROXYANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A03IJ8ROOP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

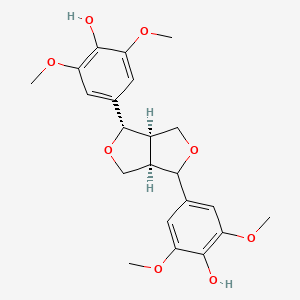
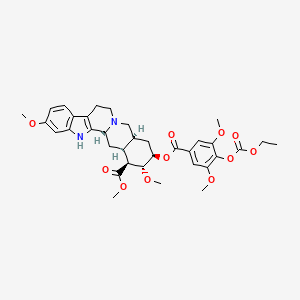
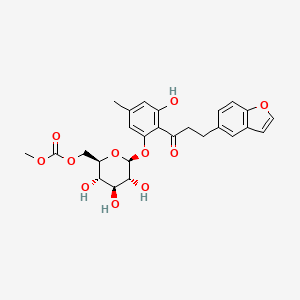
![N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B1682862.png)

![N-[6-(dimethylaminomethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]-4-(4-fluorophenyl)benzamide](/img/structure/B1682868.png)
![2-chloro-N-{3-chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1682870.png)
![4-[[2-[(3-Methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid](/img/structure/B1682871.png)
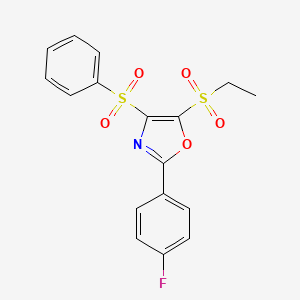
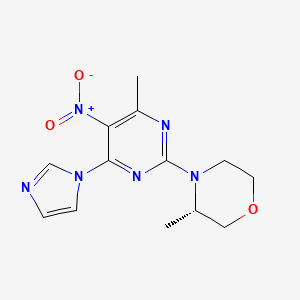

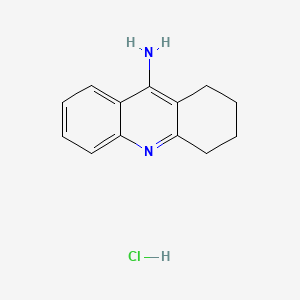
![(1S,4R,5S,6R,7R,8R)-6-Acetyloxy-7-amino-4-carbamoyl-4-hydroxy-8-phosphonooxy-9-oxa-3-thiabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1682879.png)
